molecular formula C8H8F3NO2S B577930 Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 1263286-63-0

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B577930
CAS RN: 1263286-63-0
M. Wt: 239.212
InChI Key: DKXSMRQYRJAVNT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound. Its IUPAC name is ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate . It is a yellow oil at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate can be represented by the InChI code: 1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 . This code represents the unique structure of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is a yellow oil at room temperature . Its molecular weight is 239.22 .

Safety and Hazards

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is classified under GHS07. It has hazard statements H302, H315, H320, and H335. Precautionary statements include P261, P302+P352, P280, and P305+P351+P338 .

properties

IUPAC Name

ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-3-14-6(13)5-4(2)12-7(15-5)8(9,10)11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXSMRQYRJAVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2,2,2-trifluoroethanethioamide (200 mg) and t-BuOH (10 mL) was added ethyl 2-chloro-3-oxobutanoate (0.217 mL) at room temperature. The mixture was refluxed for 2 days. After cooling, EtOAc was poured into the mixture, and the mixture was washed successively with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (NH, EtOAc/hexane) to give the title compound (133 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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